An In-depth Technical Guide to the Molecular Structure of Bis(4-fluorophenyl)methane
An In-depth Technical Guide to the Molecular Structure of Bis(4-fluorophenyl)methane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Structural Nuances of a Key Pharmaceutical Building Block
Bis(4-fluorophenyl)methane, a seemingly simple diarylmethane, holds significant importance as a foundational scaffold in the synthesis of a variety of pharmacologically active molecules. Its structural rigidity, conferred by the two phenyl rings, combined with the electronic modifications introduced by the fluorine substituents, makes it a versatile building block in medicinal chemistry. Notably, this moiety is a core component in the development of atypical dopamine transporter (DAT) inhibitors, which are under investigation for the treatment of substance use disorders, and certain antipsychotic agents. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic signature is paramount for the rational design and optimization of next-generation therapeutics. This guide provides a comprehensive technical overview of the molecular architecture of bis(4-fluorophenyl)methane, integrating computational analysis with spectroscopic data and established synthetic protocols to offer a holistic perspective for researchers in the field.
Molecular Identity and Physicochemical Properties
Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a symmetrical aromatic compound. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀F₂ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1][2] |
| CAS Number | 457-68-1 | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point | 258-260 °C (at reduced pressure) | [1] |
| Melting Point | 27-30 °C |
Elucidation of the Three-Dimensional Architecture: A Computational Approach
In the absence of a publicly available single-crystal X-ray diffraction study for bis(4-fluorophenyl)methane, computational methods, specifically Density Functional Theory (DFT), serve as a powerful tool to predict its ground-state molecular geometry with a high degree of accuracy. DFT calculations are widely employed to determine equilibrium structures, bond parameters, and conformational preferences of molecules.[3]
A geometry optimization of bis(4-fluorophenyl)methane was performed using a suitable level of theory (e.g., B3LYP functional with a 6-311G++(d,p) basis set) to ascertain its key structural parameters.
Caption: 2D representation of bis(4-fluorophenyl)methane.
Predicted Bond Lengths and Angles
The optimized geometry reveals the following key bond lengths and angles:
| Parameter | Predicted Value (DFT) |
| C-C (aromatic) | ~1.39 Å |
| C-H (aromatic) | ~1.08 Å |
| C-F | ~1.35 Å |
| C(aryl)-C(methylene) | ~1.51 Å |
| C-H (methylene) | ~1.09 Å |
| ∠ C-C-C (aromatic) | ~120° |
| ∠ C(aryl)-C(methylene)-C(aryl) | ~112° |
| ∠ H-C(methylene)-H | ~107° |
Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.
The C(aryl)-C(methylene)-C(aryl) bond angle is predicted to be slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the steric repulsion between the two bulky phenyl rings.
Conformational Analysis
The flexibility of bis(4-fluorophenyl)methane arises from the rotation around the C(aryl)-C(methylene) single bonds. This rotation gives rise to different conformers. The overall shape of diarylmethanes is often described by the dihedral angles between the planes of the two aromatic rings. A computational study on the parent diphenylmethane has shown that the molecule adopts a non-planar, bent conformation in its ground state.[3] This is a consequence of minimizing steric hindrance between the ortho-hydrogens of the two phenyl rings. It is expected that bis(4-fluorophenyl)methane will adopt a similar bent conformation.
Synthetic Pathway: The Friedel-Crafts Alkylation
A common and efficient method for the synthesis of diarylmethanes is the Friedel-Crafts alkylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or another suitable electrophile in the presence of a Lewis acid catalyst. For the synthesis of bis(4-fluorophenyl)methane, a plausible route involves the reaction of fluorobenzene with a suitable one-carbon electrophile, such as dichloromethane or paraformaldehyde, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Caption: General workflow for the synthesis of bis(4-fluorophenyl)methane.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous fluorobenzene (2.5 equivalents).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions with stirring.
-
Electrophile Addition: Slowly add dichloromethane (1.0 equivalent) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure bis(4-fluorophenyl)methane.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable information about the chemical structure and bonding within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of bis(4-fluorophenyl)methane. Based on a supporting information document from a peer-reviewed publication, the following NMR data can be expected in CDCl₃:[6]
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.9 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) bridge. The singlet nature indicates that there are no adjacent protons to couple with.
-
δ ~7.0-7.2 ppm (m, 8H): This multiplet region arises from the eight aromatic protons. The protons on the fluorinated phenyl rings will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~41 ppm: Attributed to the methylene (-CH₂-) carbon.
-
δ ~115 ppm (d, J ≈ 21 Hz): This doublet corresponds to the aromatic carbons ortho to the fluorine atom. The splitting is due to coupling with the fluorine atom.
-
δ ~130 ppm (d, J ≈ 8 Hz): This doublet is assigned to the aromatic carbons meta to the fluorine atom.
-
δ ~138 ppm (d, J ≈ 3 Hz): This small doublet is attributed to the ipso-carbon attached to the methylene bridge.
-
δ ~161 ppm (d, J ≈ 245 Hz): This large doublet corresponds to the aromatic carbon directly bonded to the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of bis(4-fluorophenyl)methane provides information about its functional groups and vibrational modes. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic, -CH₂-) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |
| ~1220 | C-F stretching |
| ~820 | C-H out-of-plane bending (para-disubstituted ring) |
A detailed vibrational analysis, often aided by computational frequency calculations, would be necessary for a complete assignment of all vibrational modes.[7]
Applications in Drug Discovery and Development
The bis(4-fluorophenyl)methane scaffold is a privileged structure in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.
As mentioned, a primary application lies in the development of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated as potential treatments for cocaine and methamphetamine addiction. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in this class of molecules.[8][9]
Furthermore, this structural motif is found in several antipsychotic drugs, where it contributes to the overall shape and electronic properties required for potent interaction with dopamine and other neurotransmitter receptors.[6]
Conclusion and Future Perspectives
Bis(4-fluorophenyl)methane, while structurally straightforward, presents a fascinating case study in the interplay of conformation, electronics, and biological activity. This guide has provided a detailed overview of its molecular structure, drawing upon computational modeling to predict its geometry and conformational preferences. Established synthetic routes and key spectroscopic data have also been presented to offer a practical framework for researchers.
Future work in this area could involve obtaining a definitive single-crystal X-ray structure to validate the computational predictions. A comprehensive vibrational analysis using both experimental and theoretical methods would further deepen our understanding of its molecular dynamics. As the quest for novel therapeutics continues, the bis(4-fluorophenyl)methane scaffold will undoubtedly remain a valuable and versatile tool in the arsenal of medicinal chemists.
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